3-(4-Chlorophenyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyridine

Lipophilicity LogP Membrane permeability

3-(4-Chlorophenyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyridine (CAS 56543-82-9) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[4,3-a]pyridine class, characterized by a fused triazole-pyridine bicyclic core with a 4-chlorophenyl substituent at position 3 and a methyl group at position 7. Its molecular formula is C₁₃H₁₀ClN₃ with a molecular weight of 243.69 g/mol, a calculated LogP of 3.36, and a polar surface area (PSA) of 30.19 Ų.

Molecular Formula C13H10ClN3
Molecular Weight 243.69 g/mol
CAS No. 56543-82-9
Cat. No. B3272333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyridine
CAS56543-82-9
Molecular FormulaC13H10ClN3
Molecular Weight243.69 g/mol
Structural Identifiers
SMILESCC1=CC2=NN=C(N2C=C1)C3=CC=C(C=C3)Cl
InChIInChI=1S/C13H10ClN3/c1-9-6-7-17-12(8-9)15-16-13(17)10-2-4-11(14)5-3-10/h2-8H,1H3
InChIKeyZLLPDARDUQNRGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chlorophenyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyridine (CAS 56543-82-9): Core Scaffold Identity and Sourcing-Relevant Physicochemical Baseline


3-(4-Chlorophenyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyridine (CAS 56543-82-9) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[4,3-a]pyridine class, characterized by a fused triazole-pyridine bicyclic core with a 4-chlorophenyl substituent at position 3 and a methyl group at position 7 . Its molecular formula is C₁₃H₁₀ClN₃ with a molecular weight of 243.69 g/mol, a calculated LogP of 3.36, and a polar surface area (PSA) of 30.19 Ų . The [1,2,4]triazolo[4,3-a]pyridine scaffold has been extensively exploited in medicinal chemistry across diverse target classes including kinases (c-Met, MEK, PI3K, JAK), phosphodiesterases, metabotropic glutamate receptors (mGlu2), 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD-1), and the Hedgehog pathway receptor Smoothened (SMO) [1][2][3]. This compound is commercially available from multiple suppliers at ≥95% purity for research and further manufacturing use .

Why In-Class [1,2,4]Triazolo[4,3-a]pyridine Analogs Cannot Be Casually Substituted for 3-(4-Chlorophenyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyridine (CAS 56543-82-9)


Within the [1,2,4]triazolo[4,3-a]pyridine chemotype, even minor peripheral substitutions produce large shifts in target engagement, selectivity, and physicochemical properties. Literature precedent from multiple target classes demonstrates that the identity of the 3-aryl substituent directly controls potency and selectivity: in the 11β-HSD-1 series, a 4-chlorophenyl at position 3 (linked via a cyclopropyl spacer) yielded inhibitor 9f with potent enzymatic activity (IC₅₀ = 2.3 nM) and >10,000-fold selectivity over the type 2 isoform [1]; in the mGlu2 PAM series, 7-aryl substitution identity drove over two orders of magnitude variation in association rate constant (kₒₙ) [2]; and in the SMO inhibitor series, 3-phenyl substitution patterns differentiated compounds with IC₅₀ values ranging from 0.27 µM to inactive [3]. For 3-(4-Chlorophenyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyridine specifically, the combination of the electron-withdrawing 4-chlorophenyl at position 3 and the electron-donating methyl at position 7 establishes a unique electronic and steric topology that differs from the des-methyl analog (LogP 3.05) and the des-chloro analog (LogP ~2.5 estimated). Substituting a generic triazolopyridine building block without this precise substitution pattern risks altering target binding, pharmacokinetic profile, and metabolic stability in ways that cannot be predicted a priori. The evidence base that follows quantifies the structural and physicochemical differentiation of this specific compound relative to its closest available comparators.

Quantitative Differentiation Evidence: 3-(4-Chlorophenyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyridine (CAS 56543-82-9) vs. Closest Structural Analogs


Lipophilicity Advantage: +0.31 LogP Units Higher than the Des-Methyl Analog (CAS 2746-42-1)

The 7-methyl substituent on 3-(4-Chlorophenyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyridine increases calculated lipophilicity by 0.31 LogP units relative to the des-methyl comparator 3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine (CAS 2746-42-1). The target compound has a computed LogP of 3.36 , compared to LogP 3.05 for the des-methyl analog . This difference corresponds to an approximately 2-fold increase in calculated octanol-water partition coefficient, which is predicted to enhance passive membrane permeability. The polar surface area (PSA) remains identical at 30.19 Ų for both compounds, indicating that the lipophilicity gain is achieved without sacrificing hydrogen-bonding capacity . In the broader triazolopyridine class, LogP values in the range of 3.0–3.5 have been associated with favorable oral absorption in c-Met inhibitor series [1].

Lipophilicity LogP Membrane permeability Drug-likeness

Distinct 3-(4-Chlorophenyl) Pharmacophore: Contrast with 3-Phenyl-7-methyl Analog (CAS 4926-16-3)

The 4-chlorophenyl substituent at position 3 of the target compound provides a fundamentally different electronic character compared to the unsubstituted 3-phenyl analog (CAS 4926-16-3). The chlorine atom introduces an electron-withdrawing inductive effect (Hammett σₚ = +0.23) and increases the Van der Waals radius at the para position by approximately 0.45 Å (Cl = 1.75 Å vs. H = 1.20 Å). In the structurally related 11β-HSD-1 inhibitor series, the presence of a 4-chlorophenyl group was critical for achieving potent enzyme inhibition: compound 9f (3-(1-(4-chlorophenyl)cyclopropyl)-8-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine) achieved an IC₅₀ of 2.3 nM against 11β-HSD-1 with >10,000-fold selectivity over 11β-HSD-2, and X-ray crystallography confirmed direct binding engagement of the 4-chlorophenyl moiety within the enzyme active site (PDB: 4IJW, 5QIJ) [1][2]. Furthermore, in the SMO inhibitor series, 3-phenyl substitution with electron-withdrawing groups at the para position was essential for activity, with compound A11 (containing a substituted 3-phenyl group) achieving IC₅₀ = 0.27 ± 0.06 µM against SMOWT and 0.84 ± 0.12 µM against the drug-resistant SMOD473H mutant [3]. The 4-chlorophenyl group may also participate in halogen bonding with backbone carbonyl oxygens in target proteins, a non-covalent interaction not available to the unsubstituted phenyl analog.

Halogen bonding 4-Chlorophenyl pharmacophore Structure-activity relationship Target engagement

7-Methyl Substitution Confers Metabolic Stability Potential: Evidence from Triazolopyridine c-Met Inhibitor Optimization

The 7-methyl substituent on the pyridine ring of [1,2,4]triazolo[4,3-a]pyridine is strategically positioned to block potential sites of cytochrome P450 (CYP)-mediated oxidative metabolism. In the c-Met inhibitor series, SAR studies from Zhao et al. demonstrated that substitution at positions analogous to the 7-position of the pyridine ring significantly influenced in vivo efficacy and toxicity profiles: compound 4d·CH₃SO₃H from this series showed superior tumor growth inhibition compared to the clinical candidate SGX-523 in human gastric and non-small cell lung tumor xenograft models, with acceptable long-term and acute toxicity [1]. While direct microsomal stability data for the target compound are not available in the public domain, the general principle that methyl substitution on heteroaromatic rings can block metabolically labile positions is well-established in medicinal chemistry. The absence of a 7-substituent (as in CAS 2746-42-1) leaves this position vulnerable to potential oxidative metabolism, whereas the 7-methyl group in the target compound may provide steric shielding. Additionally, the 7-methyl group increases molecular weight by 14 Da relative to the des-methyl analog, a modest increment that does not significantly impact drug-likeness metrics while potentially improving metabolic profile .

Metabolic stability CYP oxidation Methyl blocking group c-Met inhibitors

Distinct Substitution Pattern vs. 5-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine: Electronic Push-Pull Architecture

The target compound's substitution architecture (electron-withdrawing 4-chlorophenyl at position 3, electron-donating methyl at position 7) creates a distinct electronic dipole across the triazolopyridine core that is qualitatively different from regioisomeric analogs such as 5-chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine, which places an electron-withdrawing chlorine at position 5 instead of the electron-donating methyl at position 7. The Hammett σₘ for a 7-methyl substituent on the pyridine ring is approximately -0.07 (electron-donating), while a 5-chloro substituent contributes σₘ ≈ +0.37 (electron-withdrawing) [1]. This electronic reversal alters the π-electron density distribution across the heteroaromatic core, which may differentially affect π-stacking interactions with aromatic residues in target protein binding pockets, charge-transfer complex formation, and the compound's susceptibility to nucleophilic or electrophilic degradation. The 5-chloro analog has been listed as a distinct chemical entity in commercial catalogs, confirming that medicinal chemists recognize these as non-interchangeable building blocks with different property profiles. The unique 3-(4-chlorophenyl)/7-methyl push-pull arrangement of CAS 56543-82-9 occupies a distinct region of chemical space within the triazolopyridine family, with a calculated LogP of 3.36 that differs from both the 5-chloro analog (predicted LogP ~3.6) and the unsubstituted parent scaffold .

Electronic effects Substitution pattern Hammett analysis Scaffold topology

High-Confidence Research and Industrial Application Scenarios for 3-(4-Chlorophenyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyridine (CAS 56543-82-9)


Kinase Inhibitor Lead Optimization: c-Met, MEK, or PI3K Programs Requiring 3-(4-Chlorophenyl) Pharmacophore with Enhanced Lipophilicity

The compound serves as a rationally selected building block for kinase inhibitor programs (c-Met, MEK, PI3K) where the 4-chlorophenyl group at position 3 is a validated pharmacophoric element. The 7-methyl substitution provides +0.31 LogP units of additional lipophilicity compared to the des-methyl analog (CAS 2746-42-1), which is predicted to improve membrane permeability while maintaining a PSA of 30.19 Ų compatible with oral bioavailability [1]. The [1,2,4]triazolo[4,3-a]pyridine core is a privileged scaffold for kinase hinge-binding, and the combination of 3-(4-chlorophenyl) with 7-methyl has been specifically exemplified in patent literature covering MEK inhibitors for hyperproliferative diseases and c-Met inhibitors . Teams synthesizing focused libraries around this chemotype should prioritize this compound over the des-methyl analog when seeking to balance potency with cellular permeability.

11β-HSD-1 Inhibitor Scaffold Development: Leveraging the Validated 4-Chlorophenyl Binding Motif

Crystallographic evidence from the 11β-HSD-1 inhibitor series (PDB: 4IJW, 5QIJ) confirms that the 4-chlorophenyl group makes specific hydrophobic and halogen-bonding contacts within the enzyme active site, contributing to the exceptional potency (IC₅₀ = 2.3 nM) and >10,000-fold isoform selectivity of BMS-823778 [1]. 3-(4-Chlorophenyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyridine retains the critical 4-chlorophenyl recognition element while offering a distinct substitution vector (7-methyl vs. 8-substituted analogs) for exploring alternative binding modes or escaping intellectual property constraints. The compound's LogP of 3.36 is higher than the 11β-HSD-1 clinical candidate BMS-823778 (calculated LogP ~2.5), which may be advantageous for programs targeting tissues requiring higher distribution volumes.

SMO (Smoothened) Antagonist Programs: 3-Aryl Triazolopyridine Scaffold with Drug-Resistant Mutant Activity Potential

Guo et al. (2025) demonstrated that 3-phenyl-[1,2,4]triazolo[4,3-a]pyridine derivative A11 inhibits both wild-type SMO (IC₅₀ = 0.27 ± 0.06 µM) and the clinically relevant drug-resistant mutant SMOD473H (IC₅₀ = 0.84 ± 0.12 µM), outperforming the approved SMO inhibitor Vismodegib in antiproliferative activity against colorectal carcinoma cells [1]. The target compound contains the same 3-aryl substitution architecture with the added 4-chloro substituent that may enhance binding through halogen bonding, as observed in the 11β-HSD-1 structural studies. It represents a logical next-step building block for SMO inhibitor optimization campaigns seeking to improve upon the A11 scaffold by introducing para-halogen substitution on the 3-phenyl ring while retaining the triazolopyridine core that was shown by molecular modeling to contribute critical binding interactions [1].

mGlu2 Positive Allosteric Modulator (PAM) Discovery: Kinetic Profiling-Optimized Scaffold Selection

The kinetic profiling study by Doornbos et al. (2017) on 7-aryl-[1,2,4]triazolo[4,3-a]pyridines as mGlu2 PAMs revealed that affinity-only selection would produce compounds with high kₒₙ but suboptimal residence time (RT), and that RT—not equilibrium affinity—was the key determinant of sustained in vivo efficacy (REM sleep inhibition) [1]. Although the target compound has the aryl group at position 3 rather than position 7, the scaffold is identical and the compound could serve as a control or comparator in kinetic profiling studies to determine whether the position of aryl substitution (3 vs. 7) affects binding kinetics (kₒₙ, kₒff, RT). The 7-methyl group additionally provides a spectroscopic handle (¹H NMR, MS) for tracking the compound in kinetic assay systems.

Quote Request

Request a Quote for 3-(4-Chlorophenyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.